

Technical Support Center: Analysis of 18-MEA Degradation on Hair

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Compound of Interest

Compound Name: 18-Methyleicosanoic acid

Cat. No.: B123283

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of **18-methyleicosanoic acid** (18-MEA) on hair due to chemical treatments.

Frequently Asked Questions (FAQs)

Q1: What is 18-MEA and why is it important for hair health?

18-methyleicosanoic acid (18-MEA) is a branched-chain fatty acid that is covalently bound to the outermost layer of the hair cuticle, known as the epicuticle.^{[1][2]} This lipid layer is crucial for maintaining the natural hydrophobicity (water-repelling nature) of the hair fiber.^{[3][4][5]} The presence of 18-MEA acts as a natural lubricant, reducing friction between hair strands, which contributes to easier combing and a smoother feel.^{[1][4]} Its integrity is essential for protecting the hair from environmental and chemical damage and for maintaining its shine and overall healthy appearance.^{[6][7]}

Q2: Which chemical treatments are most damaging to the 18-MEA layer?

Alkaline chemical treatments are particularly detrimental to the 18-MEA layer. These include:

- **Hair Coloring and Bleaching:** These oxidative processes operate at a high pH and can significantly reduce the amount of 18-MEA on the hair surface.^{[1][4]}

- Permanent Waving: This process, which also uses alkaline reagents, leads to the removal of 18-MEA.[1][8]
- Hair Relaxers: High pH relaxers can strip the 18-MEA from the hair surface.[3]

The damage from these treatments is cumulative, meaning repeated applications will lead to a greater loss of 18-MEA and increased hair damage.[4]

Q3: How does the loss of 18-MEA affect the physical properties of hair?

The removal of 18-MEA renders the hair surface more hydrophilic (water-attracting).[1][2][3]

This leads to several undesirable changes in hair properties:

- Increased Friction: The loss of the lubricating 18-MEA layer increases the friction between hair fibers, making the hair harder to comb and more prone to tangling, especially when wet.[1][9][10]
- Increased Porosity: Without its protective lipid barrier, the hair becomes more porous, allowing chemicals to penetrate more easily and potentially causing further damage to the hair's internal structure (cortex).[4]
- Changes in Appearance and Feel: Hair that has lost its 18-MEA layer often feels dry, rough, and appears dull.[4][6] The alignment of wet hair fibers is disrupted, leading to a disordered and entangled appearance when dry.[9][10]

Q4: Can the 18-MEA layer be restored after it has been damaged?

Once the covalently bound 18-MEA is removed, it cannot be naturally regenerated by the body on the existing hair shaft.[5][6] However, certain hair care technologies aim to deposit 18-MEA or similar lipids onto the hair surface to mimic its function. For instance, combinations of 18-MEA with specific cationic surfactants (like Stearoxypopyldimethylamine) have been shown to restore hydrophobicity to damaged hair, and this effect can be persistent even after shampooing.[1][11] While these treatments can temporarily improve the look and feel of the hair, the restoration is not permanent like the original, covalently bound layer.[6]

Troubleshooting Guide

Problem: Inconsistent results in 18-MEA quantification after chemical treatment.

- Possible Cause 1: Variability in Hair Samples.
 - Solution: Ensure that hair samples are sourced from donors with no prior chemical treatments (virgin hair) for baseline measurements. When comparing treatments, use hair from the same donor to minimize biological variability.
- Possible Cause 2: Inconsistent Application of Chemical Treatment.
 - Solution: Standardize the application time, temperature, and concentration of the chemical treatment (e.g., bleaching lotion, permanent wave solution) across all samples. Ensure a consistent liquor-to-fiber ratio.[\[1\]](#)
- Possible Cause 3: Contamination of Hair Surface.
 - Solution: Before analysis, thoroughly wash hair samples with a standardized solution (e.g., sodium lauryl sulfate solution) to remove any surface contaminants or product residues, followed by rinsing with distilled water.[\[12\]](#)

Problem: Difficulty in correlating 18-MEA loss with changes in hair's physical properties.

- Possible Cause 1: Insufficient Damage to the Epicuticle.
 - Solution: Research indicates that the removal of 18-MEA alone may not lead to a complete loss of hydrophobicity if the underlying epicuticle is still intact.[\[1\]](#)[\[11\]](#) To observe a significant change, an additional weathering process, such as repeated shampooing, may be necessary after the initial chemical treatment.[\[1\]](#)[\[9\]](#)
- Possible Cause 2: Measurement Technique Not Sensitive Enough.
 - Solution: Employ highly sensitive surface analysis techniques. For instance, dynamic contact angle measurements are excellent for assessing changes in hydrophobicity.[\[3\]](#) For direct quantification of 18-MEA, Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a suitable method.[\[1\]](#)

Quantitative Data on 18-MEA Degradation

The following tables summarize the impact of chemical treatments on hair properties related to 18-MEA.

Table 1: Effect of Bleaching and Weathering on Hair Surface Properties

Hair Sample	Relative Amount of 18-MEA (TOF-SIMS)	Relative Amount of Sulfonate Group (TOF-SIMS)	Atomic Concentration of S(IV) (XPS)
Untreated Hair	High	Low	Low
Bleached Hair	Low	High	High
Bleached & Weathered Hair	Low	Low	Low

Data synthesized from descriptions in research papers indicating relative changes.[\[8\]](#)

Table 2: Impact of 18-MEA Removal on Hair Moisture Content

Hair Sample	Moisture Content at 75°C
Virgin Hair	10.13%
18-MEA Removed Hair	8.19%
Hair with 16-MHA Bioconjugation	9.98%

Data from a study on restoring hair barrier properties after 18-MEA removal.[\[13\]](#)

Experimental Protocols

Protocol 1: Chemical Removal of 18-MEA for Experimental Studies

This protocol describes a method to selectively remove the 18-MEA layer for research purposes.

- Preparation of Reagent: Prepare a solution of 0.1M potassium t-butoxide in t-butanol.
- Treatment of Hair Fibers: Immerse the hair fibers in the prepared solution at room temperature. A liquor-to-fiber ratio of 10:1 is recommended.
- Incubation: Let the hair fibers soak for 5 minutes.
- Rinsing: Remove the alkali by rinsing the hair with t-butanol (twice), followed by ethanol.
- Final Wash: Wash the hair fibers thoroughly with water to remove any residual chemicals.[\[1\]](#)
[\[8\]](#)

Protocol 2: Quantification of 18-MEA using Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

TOF-SIMS is a highly sensitive surface analytical technique used for the semi-quantitative analysis of 18-MEA.

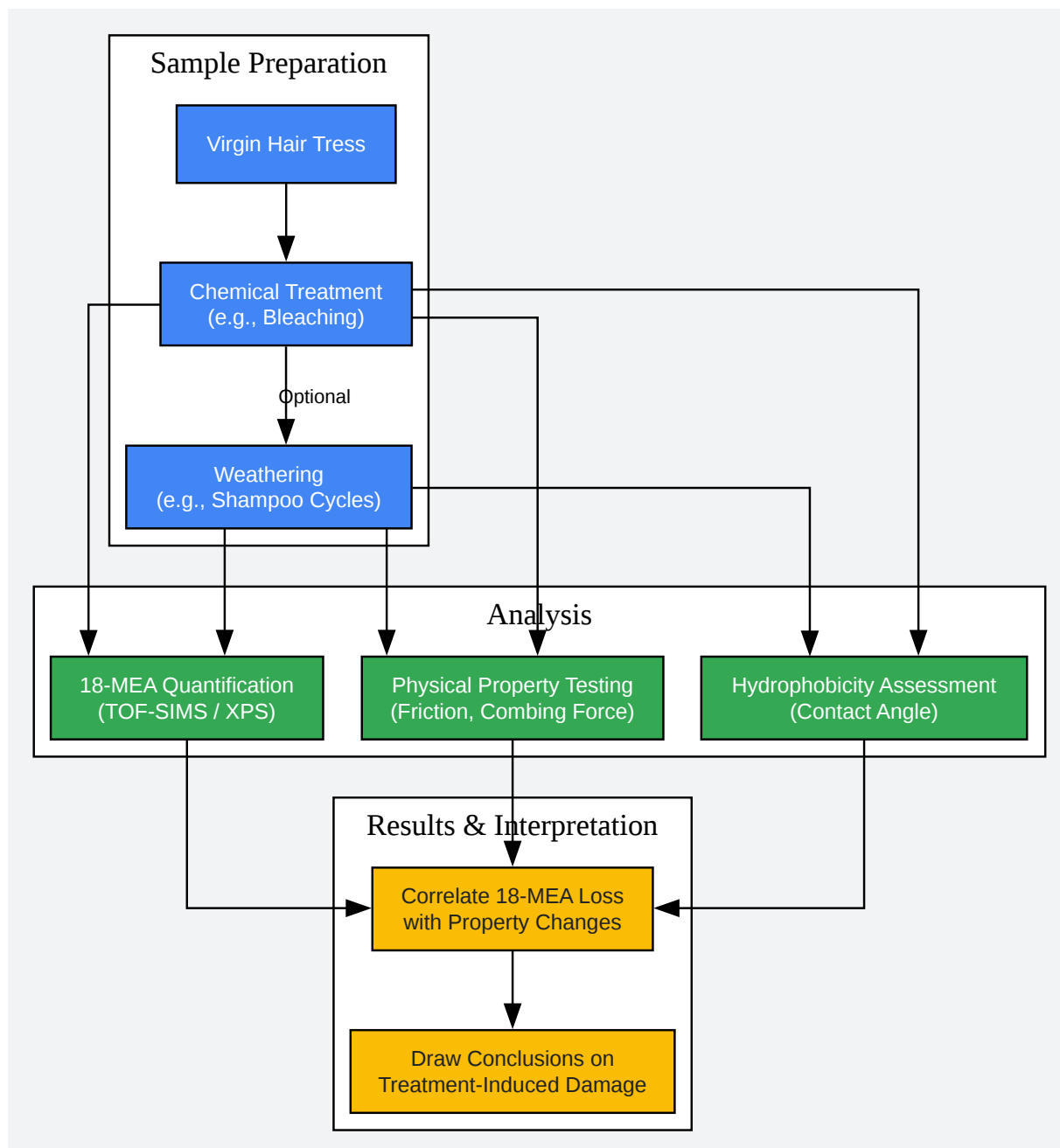
- Instrumentation: Use a TOF-SIMS instrument, for example, a TOF-SIMS IV instrument (ION-TOF GmbH).
- Primary Ions: Employ 25-keV Bi³²⁺ primary ions in high-current bunched mode.
- Analysis Area: Raster the primary ions over a randomly selected 50 µm × 50 µm area.
- Charge Compensation: Use low-energy electron flooding to compensate for charging on the hair surface.
- Data Normalization: Express the amount of 18-MEA as the relative ion yield of 18-MEA versus the CN⁻ ion yield. The CN⁻ ion is derived from the keratinous proteins of the hair and serves as an internal standard.[\[1\]](#)[\[9\]](#)

Protocol 3: Assessment of Hair Surface Hydrophobicity using Dynamic Contact Angle Measurement

This method measures the contact angle of a liquid (typically water) on the hair fiber to determine its hydrophobicity.

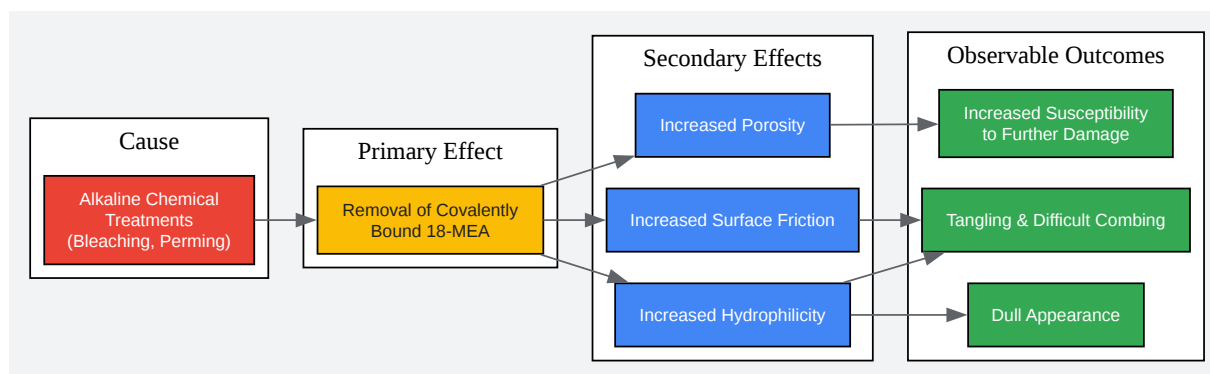
- Instrumentation: Use a dynamic contact angle goniometer.
- Sample Preparation: Mount a single hair fiber on the instrument stage.
- Measurement: Measure the advancing and receding contact angles of a water droplet on the hair surface.
- Interpretation: A higher advancing contact angle indicates greater hydrophobicity. Virgin hair is hydrophobic, while chemically damaged hair becomes more hydrophilic, resulting in a lower contact angle.^{[3][14]}

Visualizations



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Caption: Experimental workflow for assessing 18-MEA degradation.



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Caption: Logical relationship of chemical treatment and hair damage.

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